

Lipidomics Analysis of Cells Treated with C6 Urea Ceramide: Application Notes and Protocols

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Compound of Interest

Compound Name: C6 Urea Ceramide

Cat. No.: B1640544

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Introduction

C6 Urea Ceramide is a potent and specific inhibitor of neutral ceramidase (nCDase), an enzyme that plays a crucial role in sphingolipid metabolism by hydrolyzing ceramide into sphingosine.[1][2] Inhibition of nCDase by **C6 Urea Ceramide** leads to the intracellular accumulation of various ceramide species.[1][2][3] Ceramides are critical bioactive lipids involved in regulating a multitude of cellular processes, including apoptosis, cell cycle arrest, and autophagy.[4] Consequently, **C6 Urea Ceramide** has emerged as a valuable tool for investigating the pathological roles of elevated ceramide levels, particularly in the context of cancer biology.

This application note provides a comprehensive overview of the lipidomic analysis of cells treated with **C6 Urea Ceramide**. It includes detailed protocols for cell culture and treatment, lipid extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS). Furthermore, it presents a summary of expected quantitative changes in lipid profiles and illustrates the key signaling pathways affected by **C6 Urea Ceramide** treatment.

Data Presentation: Quantitative Lipidomics

The following tables summarize the expected quantitative changes in the lipid profiles of HT-29 human colorectal cancer cells following treatment with 10 μ M **C6 Urea Ceramide** for 24 hours.

The data is presented as fold change relative to a vehicle-treated control group and includes representative p-values to indicate statistical significance.

Note: This is a representative dataset synthesized from published literature on the effects of neutral ceramidase inhibition. Actual results may vary depending on the cell line and experimental conditions.

Table 1: Changes in Ceramide Species

Lipid Species	Fold Change (C6 Urea Ceramide / Control)	p-value
Cer(d18:1/16:0)	3.8	<0.001
Cer(d18:1/18:0)	3.5	<0.001
Cer(d18:1/20:0)	4.2	<0.001
Cer(d18:1/22:0)	2.9	<0.01
Cer(d18:1/24:0)	4.5	<0.001
Cer(d18:1/24:1)	3.2	<0.01
Total Ceramides	4.0	<0.001

Table 2: Changes in Other Sphingolipid Species

Lipid Species	Fold Change (C6 Urea Ceramide / Control)	p-value
Sphingomyelin (SM)	0.8	>0.05
Sphingosine (SPH)	1.1	>0.05
Sphingosine-1-Phosphate (S1P)	0.9	>0.05

Table 3: Changes in Major Glycerophospholipid Classes

Lipid Class	Fold Change (C6 Urea Ceramide / Control)	p-value
Phosphatidylcholine (PC)	1.0	>0.05
Phosphatidylethanolamine (PE)	1.1	>0.05
Phosphatidylserine (PS)	1.2	>0.05
Phosphatidylinositol (PI)	0.9	>0.05

Experimental Protocols

Cell Culture and C6 Urea Ceramide Treatment

This protocol is optimized for HT-29 human colorectal carcinoma cells.

Materials:

- HT-29 cells
- DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **C6 Urea Ceramide**
- DMSO (Dimethyl sulfoxide)
- 6-well cell culture plates
- Phosphate-Buffered Saline (PBS)

Protocol:

- Cell Seeding: Seed HT-29 cells in 6-well plates at a density of 2×10^5 cells/well and allow them to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
- Preparation of **C6 Urea Ceramide** Stock Solution: Prepare a 10 mM stock solution of **C6 Urea Ceramide** in DMSO.

- Cell Treatment:
 - For the treated group, dilute the **C6 Urea Ceramide** stock solution in fresh culture medium to a final concentration of 10 μ M.
 - For the control group, prepare a vehicle control by adding the same volume of DMSO to the culture medium.
 - Aspirate the old medium from the cells and replace it with the treatment or control medium.
- Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
- Cell Harvesting:
 - Aspirate the medium and wash the cells twice with ice-cold PBS.
 - Add 1 mL of ice-cold PBS and scrape the cells.
 - Transfer the cell suspension to a microcentrifuge tube.
 - Centrifuge at 500 x g for 5 minutes at 4°C.
 - Discard the supernatant and store the cell pellet at -80°C until lipid extraction.

Lipid Extraction from Cultured Cells

This protocol is based on the widely used Bligh and Dyer method.

Materials:

- Cell pellet
- Methanol (chilled)
- Chloroform
- Ultrapure water

- Vortex mixer
- Centrifuge

Protocol:

- Cell Lysis: Resuspend the cell pellet in 100 μ L of ultrapure water.
- Solvent Addition:
 - Add 375 μ L of chilled methanol.
 - Add 125 μ L of chloroform.
 - Vortex the mixture vigorously for 1 minute.
- Phase Separation:
 - Add 125 μ L of chloroform and vortex for 30 seconds.
 - Add 125 μ L of ultrapure water and vortex for 30 seconds.
 - Centrifuge at 1000 x g for 10 minutes at 4°C to separate the phases.
- Lipid Collection:
 - Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass syringe and transfer it to a new glass tube.
- Drying: Dry the extracted lipids under a gentle stream of nitrogen gas.
- Storage: Store the dried lipid extract at -80°C until LC-MS analysis.

Lipidomics Analysis by LC-MS

Materials:

- Dried lipid extract

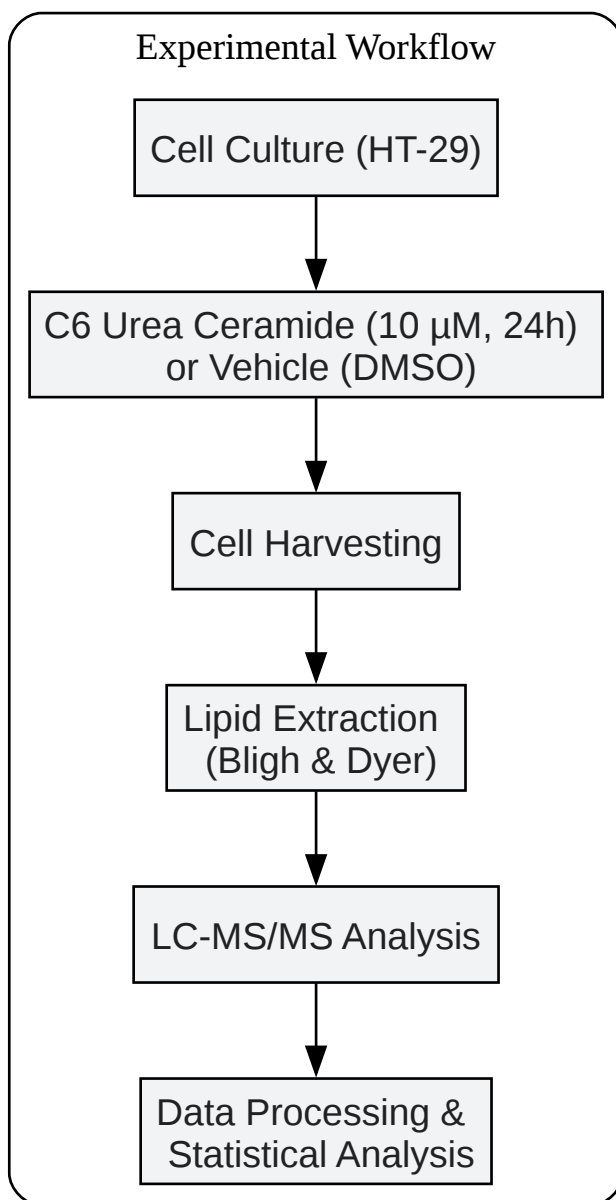
- Isopropanol:Acetonitrile:Water (2:1:1, v/v/v) for reconstitution
- LC-MS system (e.g., UPLC coupled to a high-resolution mass spectrometer)
- C18 reverse-phase column

Protocol:

- Reconstitution: Reconstitute the dried lipid extract in 100 μ L of isopropanol:acetonitrile:water (2:1:1, v/v/v).
- LC Separation:
 - Inject 5-10 μ L of the reconstituted sample onto a C18 reverse-phase column.
 - Use a gradient elution with a mobile phase consisting of solvent A (e.g., water with 0.1% formic acid and 10 mM ammonium formate) and solvent B (e.g., acetonitrile/isopropanol with 0.1% formic acid and 10 mM ammonium formate).
- Mass Spectrometry:
 - Analyze the eluent using a high-resolution mass spectrometer in both positive and negative ion modes.
 - Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain both MS1 and MS/MS spectra for lipid identification.
- Data Analysis:
 - Process the raw data using a specialized lipidomics software (e.g., LipidSearch, MS-DIAL).
 - Identify lipid species based on their accurate mass, retention time, and fragmentation patterns.
 - Perform quantitative analysis by comparing the peak areas of each lipid species between the **C6 Urea Ceramide**-treated and control groups.

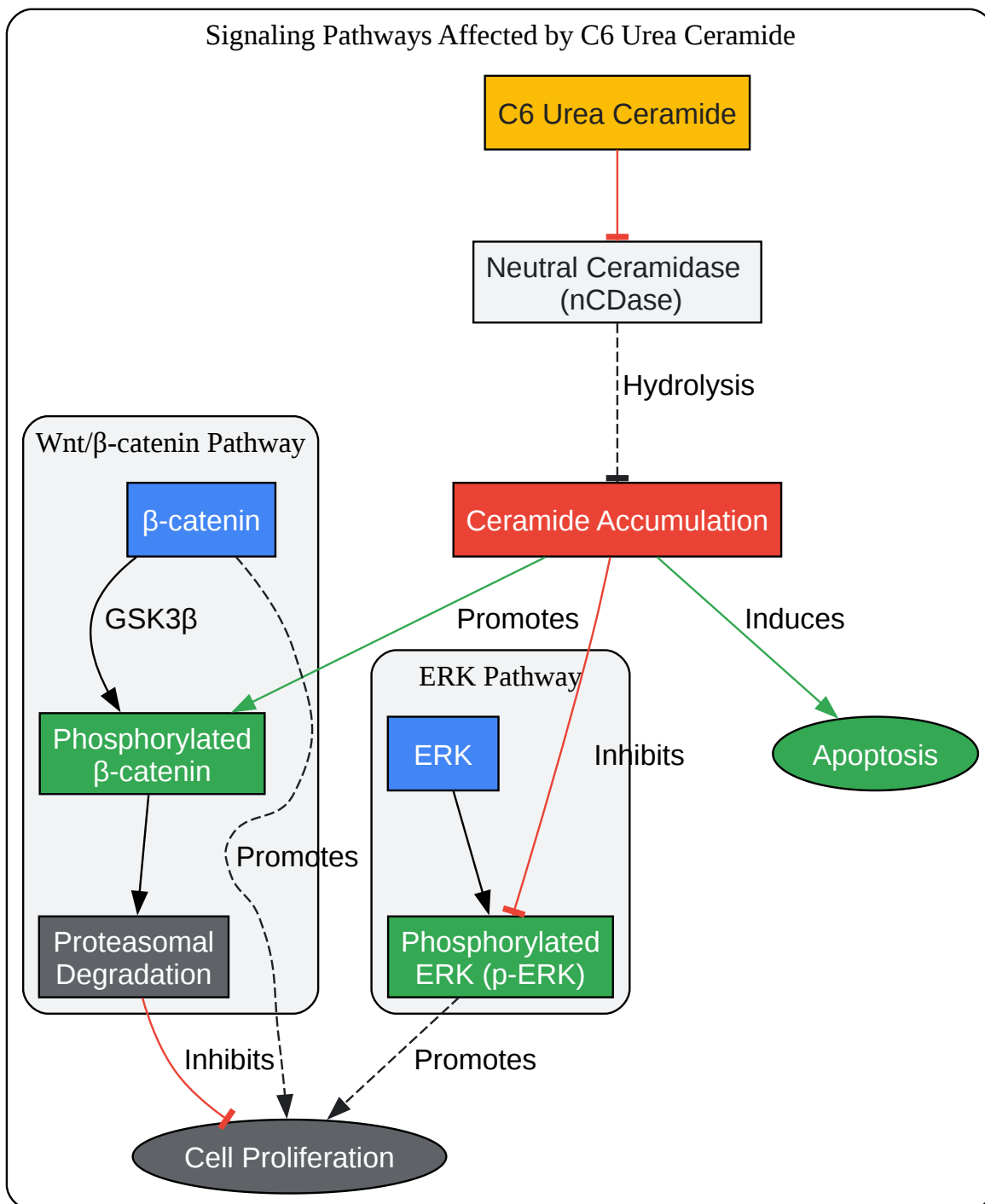
- Calculate fold changes and perform statistical analysis (e.g., t-test) to identify significantly altered lipids.

Mandatory Visualizations



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Caption: Experimental workflow for lipidomics analysis.



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Caption: **C6 Urea Ceramide** signaling pathways.

Conclusion

The use of **C6 Urea Ceramide** as a tool to inhibit neutral ceramidase provides a robust method for studying the downstream effects of ceramide accumulation. The protocols and data presented herein offer a framework for researchers to conduct their own lipidomics analyses. The significant increase in specific ceramide species upon treatment highlights the direct mechanism of action of **C6 Urea Ceramide**. Furthermore, the modulation of key cancer-related signaling pathways, such as the Wnt/ β -catenin and ERK pathways, underscores the therapeutic potential of targeting ceramide metabolism in drug development. This application note serves as a valuable resource for scientists investigating the intricate roles of sphingolipids in cellular health and disease.

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